Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-
Overview
Description
Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a cyano group, and a pyridine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Attachment of the Pyridine Ring: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide core and the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator, it binds to a site distinct from the active site on a protein, inducing conformational changes that affect the protein’s activity. This compound’s effects on FSH-induced preovulatory follicles suggest its involvement in hormonal regulation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the cyano and pyridine groups.
N-(3-Pyridinyl)benzamide: Lacks the cyano and methoxy groups.
N-(4-Cyano-3-pyridinyl)benzamide: Similar structure but without the methoxy groups.
Uniqueness
Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, pyridine ring, and methoxy groups distinguishes it from other benzamide derivatives, enhancing its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)-3-pyridin-3-ylphenyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,15-25)20-9-8-18(13-19(20)17-6-5-11-26-14-17)27-23(28)16-7-10-21(29-3)22(12-16)30-4/h5-14H,1-4H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOZYIARVZBSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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